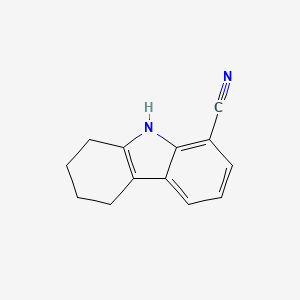

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

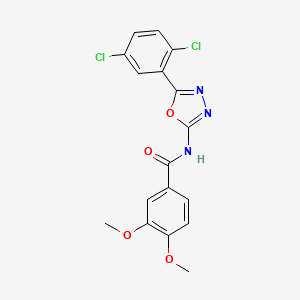

The compound “3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole” is a complex organic molecule that contains an indazole ring, a benzodioxol ring, and a bromine atom . Indazoles are a type of azole, which is a five-membered ring containing at least one nitrogen atom. Benzodioxol is a type of dioxole, which is a five-membered ring containing two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole and benzodioxol rings, as well as the bromine atom . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indazole and benzodioxol rings, as well as the bromine atom. The bromine atom, in particular, might make the compound susceptible to reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole has shown potential in pharmacological research due to its structural similarity to compounds with known biological activities. Researchers are investigating its potential as a lead compound for developing new drugs, particularly in the areas of anti-inflammatory and analgesic agents . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Cancer Research

This compound is being explored for its anti-cancer properties. Studies have indicated that derivatives of indazole can inhibit the growth of cancer cells by interfering with specific cellular pathways . Researchers are focusing on its ability to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment. The bromine atom in its structure may enhance its binding affinity to certain cancer-related proteins, making it a valuable molecule in oncology research.

Neuroscience

In neuroscience, 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is being studied for its potential neuroprotective effects. It may help in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is of particular interest to researchers aiming to find new therapeutic strategies for these debilitating conditions.

Antimicrobial Research

The compound is also being investigated for its antimicrobial properties. Its structure suggests it could be effective against a range of bacterial and fungal pathogens . Researchers are examining its mechanism of action, which may involve disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial survival. This makes it a potential candidate for developing new antibiotics or antifungal agents.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-bromo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACQEIHDENRFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C=CC=C(C4=NN3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)

![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2411741.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)